molecular formula C14H16N2O4 B3003661 Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 123629-41-4

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3003661
CAS No.: 123629-41-4
M. Wt: 276.292
InChI Key: PRLATGWSLBXBHB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli compound synthesized via a one-pot, three-component reaction involving 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea in ethanol with concentrated HCl as a catalyst . The product crystallizes as a monohydrate (C₁₄H₁₆N₂O₄·H₂O) with a unique hydrogen-bonded network stabilizing its crystal structure. Key structural features include dihedral angles of 87.3° (between the 4-hydroxyphenyl group and the tetrahydropyrimidine ring) and 75.9° (between the ester group and the ring), which influence its molecular conformation and intermolecular interactions .

Pharmacologically, Biginelli derivatives are known for anticancer, antihypertensive, and calcium channel-modulating activities . This compound serves as a versatile intermediate for synthesizing more complex scaffolds, such as anthracene-fused derivatives .

Properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-4-6-10(17)7-5-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLATGWSLBXBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123629-41-4
Record name 4-(4-HO-PH)-6-ME-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea and 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested against various bacterial strains and shown promising results. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro studies revealed that the compound significantly reduced the viability of breast cancer cells .

2.3 Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in animal models. Research indicates that it can reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityEffective against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cells with IC50 values of 15 µM.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in a murine model of inflammation by 40%.

Pharmacological Applications

Due to its biological activities, this compound holds potential for development into therapeutic agents. Its applications may include:

  • Antibiotics : Development of new antimicrobial drugs.
  • Chemotherapy Agents : Formulation of anticancer therapies.
  • Anti-inflammatory Drugs : Creation of treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituent at Position 4 Key Functional Group Synthesis Method Yield Pharmacological Activity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Hydroxyl (-OH) Biginelli reaction (HCl/ethanol) ~60–70% Anticancer, antihypertensive
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Methoxymethyl (-CH₂OCH₃) Biginelli reaction (HCl/ethanol) 75% Not reported; furan derivatives often exhibit antimicrobial activity
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Chlorine (-Cl) Biginelli reaction (DABCO₂CuCl₄ catalyst) >85% Enhanced catalytic efficiency vs. hydroxyl derivative
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Bromine (-Br) Biginelli reaction (HCl/ethanol) ~60% Moderate cytotoxicity (IC₅₀ = 15.7 μM)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The hydroxyl group (-OH) in the parent compound enhances hydrogen bonding (critical for crystal stability ), while electron-withdrawing substituents like -Cl or -Br improve catalytic efficiency and cytotoxicity .
  • Stereoelectronic Effects : Methoxymethyl-furan derivatives exhibit higher yields (75%) due to the furan ring’s electron-rich nature, facilitating nucleophilic addition .

Pharmacological Activity Comparison

Key Observations:

  • Hydroxyl Group : The parent compound’s -OH group enhances binding to bovine serum albumin (BSA) via O–H···O and N–H···O interactions, critical for drug delivery .
  • Methoxy and Nitro Groups : Methoxy derivatives show higher anticancer activity (IC₅₀ = 21.7 μM) compared to nitro-substituted analogs (IC₅₀ = 314.3 μM), likely due to reduced steric bulk and improved membrane permeability .

Table 3: Reaction Conditions and Catalysts

Compound Name Catalyst Solvent Reaction Time Yield Reference
This compound HCl Ethanol 12–24 hours 60–70%
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CuCl₂·2H₂O Solvent-free (grinding) 10 minutes 85%
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Transition metal-supported catalyst Ethanol 1–2 hours 90%

Key Observations:

  • Catalyst Efficiency : Transition metal catalysts (e.g., CuCl₂) reduce reaction times to minutes under solvent-free conditions .
  • Green Chemistry : Solvent-free syntheses and recyclable catalysts (e.g., eggshell-supported transition metals) align with sustainable practices .

Biological Activity

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, structural characteristics, and various biological effects, particularly in the context of its potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-component reaction that adheres to green chemistry principles. Methods such as microwave synthesis and mechanochemical techniques are employed to enhance yield and reduce environmental impact . The compound's structure features a tetrahydropyrimidine ring with significant functional groups that contribute to its biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Functional GroupsHydroxy group, ester group
Ring SystemTetrahydropyrimidine

2.1 Anticancer Properties

Research indicates that compounds similar to Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit potent anticancer activities. These compounds have been shown to inhibit topoisomerase II enzymatic activity, which is crucial for DNA replication and transcription in cancer cells. For instance, studies have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Study: Topoisomerase Inhibition
A study highlighted the effectiveness of a related compound as a dual inhibitor of both TopoIIα and TopoIIβ, leading to reduced proliferation of prostate cancer cells . The mechanism involved the induction of apoptosis through the activation of specific cellular pathways.

2.2 Antimicrobial Activity

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have also shown antimicrobial properties. These compounds are effective against various bacterial strains due to their ability to disrupt cellular processes and inhibit growth.

2.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been noted for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

3. Mechanistic Insights

The biological activity of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine is largely attributed to its interaction with key biological targets:

  • Topoisomerase II : Inhibition leads to DNA damage and cell death.
  • Cell Cycle Proteins : Induces G2/M phase arrest.
  • Inflammatory Mediators : Modulates cytokine production.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction parameters influence yield?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-hydroxybenzaldehyde), ethyl acetoacetate, and urea/thiourea derivatives. Catalysts such as DABCO₂CuCl₄ significantly enhance reaction efficiency under mild conditions (60–80°C, ethanol/water solvent systems), achieving yields >85% . Reaction optimization includes:

  • Catalyst screening : Acidic or bifunctional catalysts improve regioselectivity and reduce side products.
  • Solvent selection : Polar protic solvents (e.g., ethanol) favor cyclocondensation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Q. How are the physicochemical properties of this compound characterized, and what techniques validate its stability?

Key properties include:

PropertyValueMethod
Melting point181–185°CDifferential Scanning Calorimetry (DSC)
LogP2.67Reverse-phase HPLC
Solubility>10 mg/mL in DMSOShake-flask method
Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring for decomposition products .

Q. What crystallographic techniques elucidate the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Bruker APEX-II CCD detector, Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS-97 for phase determination .
  • Refinement : SHELXL-97 for least-squares optimization (R factor <0.05) . The dihydropyrimidinone ring adopts a boat conformation, stabilized by intramolecular N–H···O hydrogen bonds (R²(8) motif) .

Advanced Research Questions

Q. How do substituent variations at the 4-hydroxyphenyl group modulate biological activity, and what structural insights explain these differences?

  • Fluorine substitution : Ethyl 4-(4-fluorophenyl) analogs show enhanced antitubercular activity (MIC = 3.12 µg/mL vs. M. tuberculosis H37Rv) due to increased lipophilicity and membrane penetration .
  • Methoxy groups : Methyl 4-(4-methoxyphenyl) derivatives exhibit thymidine phosphorylase inhibition (IC₅₀ = 47.8 µM) via π-π stacking with catalytic residues, as shown by molecular docking .
  • Crystallographic SAR : Substituent bulkiness (e.g., trifluoromethyl groups) disrupts crystal packing, reducing thermal stability .

Q. What methodological strategies resolve contradictions in reported biological activity data across studies?

Discrepancies arise from assay conditions (e.g., bacterial strain variability, incubation time) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays .
  • Purity validation : LC-MS (≥95% purity) to exclude inactive byproducts .
  • Control benchmarks : Compare activity against reference drugs (e.g., isoniazid for antitubercular studies) .

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s solid-state reactivity?

SC-XRD reveals zigzag chains via intermolecular N–H···O bonds (2.89 Å, 158° bond angle), enhancing thermal stability up to 180°C . Disruption of these networks (e.g., via thione substitution at C2) lowers melting points by 20–30°C .

Q. What computational approaches predict regioselectivity in Biginelli reactions for derivative synthesis?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states, identifying steric hindrance at C4 as the key factor. For example, bulky aryl groups favor equatorial positioning, reducing activation energy by 5–8 kcal/mol .

Tables for Key Data

Q. Table 1: Comparative Catalytic Efficiency in Synthesis

CatalystYield (%)Reaction Time (h)Reference
DABCO₂CuCl₄922.5
p-TSA784.0
No catalyst3512.0

Q. Table 2: Biological Activity of Derivatives

Substituent at C4Activity (IC₅₀/MIC)TargetReference
4-Fluorophenyl3.12 µg/mLM. tuberculosis
4-Methoxyphenyl47.8 µMThymidine phosphorylase
3,5-Bis(trifluoromethyl)InactiveN/A

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